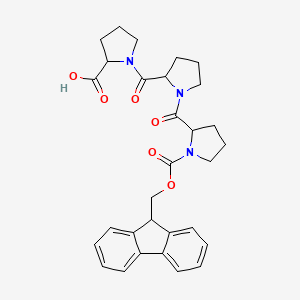
Fmoc-DL-Pro-DL-Pro-DL-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-DL-Pro-DL-Pro-DL-Pro-OH: is a synthetic tripeptide derivative where each proline residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Pro-DL-Pro-DL-Pro-OH typically involves the stepwise coupling of Fmoc-protected proline residues. The process begins with the protection of proline using Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) to form Fmoc-Pro-OH. This intermediate is then coupled with another Fmoc-Pro-OH using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The process is repeated to add the third proline residue .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH primarily undergoes deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, which exposes the free amine group for further coupling reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU or DIC (N,N’-diisopropylcarbodiimide) in the presence of DIPEA is used for coupling reactions.
Major Products: The major products formed from these reactions are the desired peptide chains, with the Fmoc group being cleaved off as a by-product during deprotection .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design of therapeutic peptides, which can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .
Mecanismo De Acción
The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group of proline during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further coupling reactions to extend the peptide chain .
Comparación Con Compuestos Similares
Fmoc-L-Proline: Similar in structure but contains only one proline residue.
Fmoc-D-Proline: Contains a D-proline residue instead of the L-form.
Fmoc-Pro-Pro-OH: Contains two proline residues.
Uniqueness: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its tripeptide structure, which provides more flexibility and diversity in peptide synthesis compared to compounds with fewer proline residues. This makes it particularly useful in the synthesis of longer and more complex peptide sequences.
Propiedades
Fórmula molecular |
C30H33N3O6 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37) |
Clave InChI |
JYDDNDUWEXGYKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


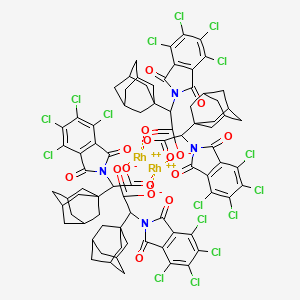

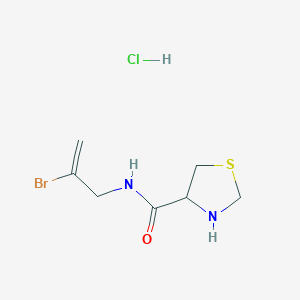
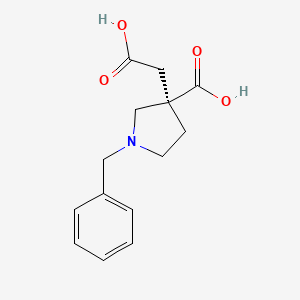


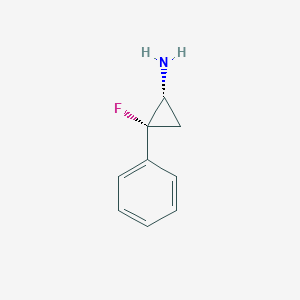
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

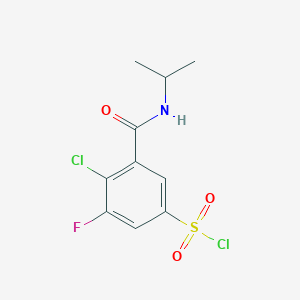
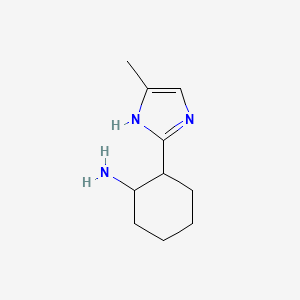

![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)
